![molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9](/img/structure/B35170.png)
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzoxazine compound .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxides or amines, depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₈BrNO
- Molecular Weight : Approximately 214.06 g/mol
- Structural Characteristics : The compound features a unique oxazine ring structure with a bromine atom at the 7-position, which influences its reactivity and biological activity.
Anticancer Research
One of the most significant applications of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine lies in its potential as an anticancer agent.
Key Findings:
- Cell Culture Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. Researchers observed reduced cell viability and increased apoptosis upon treatment with varying concentrations of the compound.
- Molecular Docking Studies : Computational simulations indicate that this compound interacts favorably with key proteins involved in cancer pathways, such as the epidermal growth factor receptor (EGFR). These studies help elucidate the mechanism of action and guide structural modifications to enhance efficacy.
Synthetic Utility
The compound is also significant in organic chemistry due to its versatile synthetic routes.
Synthesis Methods:
- One-Pot Regioselective Synthesis : Researchers have developed efficient methods for synthesizing this compound through one-pot reactions involving appropriate starting materials and reagents.
- Optimization Techniques : Various reaction conditions (solvents, catalysts, temperature) are fine-tuned to improve yields during synthesis. For example, using sodium cyanoborohydride in tetrahydrofuran at elevated temperatures has shown promising results .
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the disruption of cancer cell proliferation and survival pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable candidate for further research and development .
Biological Activity
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis methods, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 105679-22-9
- Molecular Formula : C8H8BrNO
- Molecular Weight : 214.06 g/mol
- Purity : Typically ≥95%
Synthesis
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
Method | Conditions | Yield |
---|---|---|
One-pot regioselective synthesis | THF, acetic acid, sodium cyanoborohydride at 70°C | Varies |
These methods require careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell growth and induce apoptosis in:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
- PC3 cells (prostate cancer)
Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
Enzyme Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction may have implications for drug metabolism and potential drug-drug interactions .
Study 1: Antiproliferative Activity
A study investigated the effects of varying concentrations of this compound on cancer cell lines. The results showed:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Significant growth inhibition |
MCF-7 | 12 | Induction of apoptosis |
A549 | 18 | Reduced cell viability |
PC3 | 20 | Increased cell death |
These findings suggest that the compound has potent anticancer properties across multiple types of cancer cells.
Study 2: Molecular Docking Analysis
Molecular docking simulations were conducted to predict the binding affinity of this compound to various targets involved in cancer signaling pathways. The results indicated strong binding interactions with EGFR and other kinases critical for tumor growth .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can purity be optimized?
- Methodology : A common approach involves halogenation of the benzoxazine core using brominating agents like (N-bromosuccinimide) under controlled conditions. Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by (e.g., singlet for Br-substituted aromatic protons) and HPLC (>98% purity threshold) .
- Key Considerations : Monitor reaction temperature to avoid over-bromination; use TLC to track intermediates.
Q. How can structural confirmation of this compound be achieved?
- Methodology : Combine spectroscopic techniques:
- to identify aromatic protons and the dihydro-oxazine ring (δ 3.8–4.2 ppm for CH groups).
- X-ray crystallography for absolute configuration confirmation, as demonstrated for analogous benzoxazines in .
- HRMS to validate molecular formula (, exact mass 213.9784) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Refer to Safety Data Sheets (SDS) for hazards (e.g., irritant, sensitizer). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
- Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic CH protons in the oxazine ring may split into complex multiplet patterns; deuteration experiments or variable-temperature NMR can clarify dynamic effects .
- Case Study : In , X-ray data resolved ambiguities in NOE correlations for a related benzoxazine .
Q. What strategies optimize regioselective bromination in benzoxazine systems?
- Methodology :
- Electronic directing groups : Electron-withdrawing substituents (e.g., nitro) can direct bromination to specific positions.
- Lewis acid catalysis : Use to enhance selectivity, as shown in for methyl-substituted benzoxazines .
- Computational modeling : DFT calculations predict bromination sites based on Fukui indices for electrophilic attack .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., ) and bases (e.g., ) to couple the bromo group with boronic acids. Steric hindrance from the oxazine ring may require elevated temperatures (80–100°C) .
- Kinetic studies : Monitor reaction progress via ; compare turnover frequencies for substituted vs. unsubstituted benzoxazines .
Q. What analytical techniques are recommended for studying degradation pathways of this compound under oxidative conditions?
- Methodology :
- LC-MS/MS : Identify degradation products (e.g., dehalogenated or hydroxylated derivatives).
- EPR spectroscopy : Detect radical intermediates during oxidation .
- Accelerated stability testing : Expose the compound to or UV light and profile degradation kinetics .
Q. Methodological Notes
- Data Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., des-bromo analogs) to isolate artifacts .
- Advanced Instrumentation : Use synchrotron XRD for high-resolution crystallography of trace impurities .
- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds and waste .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105679-22-9 | |
Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.